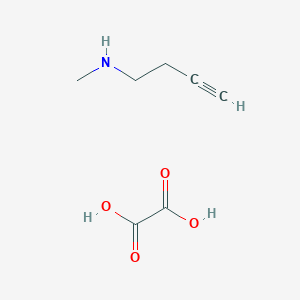

N-Methylbut-3-yn-1-amine;oxalic acid

Description

The compound "N-Methylbut-3-yn-1-amine; oxalic acid" consists of two components: N-Methylbut-3-yn-1-amine, an alkyne-containing primary amine with a methyl substituent, and oxalic acid, a dicarboxylic acid (HOOC-COOH).

- Oxalic Acid: A strong dicarboxylic acid (pKa₁ = 1.25, pKa₂ = 4.14) , oxalic acid is widely used in industrial cleaning, metal recovery, and as a chelating agent due to its ability to form stable complexes with metal ions like Fe³⁺ and Nd³⁺ . It is highly soluble in water (120 g/L at 20°C) and exhibits reducing properties .

- N-Methylbut-3-yn-1-amine: This amine features a terminal alkyne group and a methyl-substituted amine.

The combination likely forms a salt or co-crystal, leveraging oxalic acid’s acidity and the amine’s basicity.

Properties

IUPAC Name |

N-methylbut-3-yn-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2H2O4/c1-3-4-5-6-2;3-1(4)2(5)6/h1,6H,4-5H2,2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXCSYNHZOOBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbut-3-yn-1-amine typically involves the reaction of but-3-yn-1-amine with a methylating agent such as methyl iodide under basic conditions. The reaction can be carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of N-Methylbut-3-yn-1-amine;oxalic acid may involve large-scale methylation reactions followed by the addition of oxalic acid. The process requires careful control of reaction conditions to ensure high yield and purity. The final product is typically isolated through crystallization or other purification methods suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-Methylbut-3-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.

Substitution: N-Methylbut-3-yn-1-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Secondary or tertiary amines

Substitution: Various substituted amines depending on the reagent used

Scientific Research Applications

N-Methylbut-3-yn-1-amine;oxalic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methylbut-3-yn-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Oxalic Acid vs. Other Dicarboxylic Acids

Oxalic acid’s properties and applications are distinct from other dicarboxylic acids (Table 1):

Key Findings :

- Oxalic acid’s lower pKa values make it a stronger acid than malonic or succinic acid, enhancing its utility in metal dissolution (e.g., hematite dissolution with sulfuric acid is twice as effective as nitric acid when paired with oxalic acid ).

- Unlike malonic acid, oxalic acid is a superior chelator for rare earth ions like neodymium in industrial recovery processes .

N-Methylbut-3-yn-1-amine vs. Structurally Similar Amines

Comparisons with analogous amines highlight unique features (Table 2):

Biological Activity

N-Methylbut-3-yn-1-amine;oxalic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound consists of an alkyne amine linked to oxalic acid, providing it with dual functional groups that can participate in various chemical reactions. The synthesis typically involves:

- Starting Materials : But-3-yn-1-amine and a methylating agent (e.g., methyl iodide).

- Reaction Conditions : Conducted under basic conditions in solvents like tetrahydrofuran (THF) at room temperature.

- Purification : Techniques such as distillation or recrystallization are used to isolate the final product.

The biological activity of this compound is primarily attributed to its role as a ligand. It interacts with various enzymes and receptors, modulating their activity through:

- Enzyme Inhibition/Activation : The compound can inhibit or activate specific biochemical pathways, impacting metabolic processes.

- Binding Affinity : Its structure allows it to bind effectively to active sites on enzymes, influencing their catalytic functions.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate possible applications in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Neuroprotection

In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.